

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitroxoline-D4

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Compound of Interest		
Compound Name:	Nitroxoline-D4	
Cat. No.:	B12427674	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxoline-D4, the deuterated isotopologue of the established antibacterial agent Nitroxoline, is a compound of significant interest for contemporary research, particularly in pharmacokinetic and metabolic studies. Its utility as an internal standard in analytical chemistry and its potential for altered pharmacokinetics due to the kinetic isotope effect necessitate a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a detailed overview of the core characteristics of **Nitroxoline-D4**, including its structural and physicochemical properties. Furthermore, it outlines key experimental protocols for its analysis and delves into the well-documented signaling pathways through which its non-deuterated counterpart, Nitroxoline, exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The incorporation of deuterium in place of protium can subtly influence the physical and chemical properties of a molecule. While specific experimental data for **Nitroxoline-D4** is not extensively published, the properties of its parent compound, Nitroxoline, provide a robust



baseline. The following tables summarize the key physicochemical data for both **Nitroxoline**-**D4** and Nitroxoline.

Table 1: General and Structural Properties

Property	Value (Nitroxoline- D4)	Value (Nitroxoline)	Citation
IUPAC Name	5-nitro-8-quinolinol-d4	5-nitroquinolin-8-ol	[1]
Synonyms	8-Hydroxy-5- nitroquinoline-D4; 5- Nitro-8-quinolinol-D4	8-Hydroxy-5- nitroquinoline; 5-NOK	[2],[3]
Chemical Formula	C ₉ H ₂ D ₄ N ₂ O ₃	C ₉ H ₆ N ₂ O ₃	[2]
Molecular Weight	194.18 g/mol	190.16 g/mol	[2],[1]
Appearance	Solid	Crystalline solid	[1]
CAS Number	Not available	4008-48-4	[4]

Table 2: Physical and Chemical Data

Property	Value (Nitroxoline- D4)	Value (Nitroxoline)	Citation
Melting Point	Not available	180 - 183 °C	[4]
Boiling Point	Not available	Not available	
Solubility	Not available	DMSO: ~30 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~0.5 mg/mL	[1]
logP	Not available	1.99	[1]
Storage Temperature	-20°C	-20°C	[2],[4]

Experimental Protocols



Accurate characterization of **Nitroxoline-D4** requires standardized experimental procedures. The following sections detail the methodologies for determining key physical and chemical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the use of a calibrated melting point apparatus.

Methodology:

- Sample Preparation: A small quantity of dry Nitroxoline-D4 powder is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., MelTemp or similar).
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the first liquid droplet appears is recorded as the
 onset of melting. The temperature at which the entire sample becomes a clear liquid is
 recorded as the completion of melting. The melting range provides an indication of purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

- Sample Preparation: An excess amount of Nitroxoline-D4 is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of Nitroxoline-D4 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Methodology:

- Sample Preparation: A few milligrams of Nitroxoline-D4 are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
 The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.
- Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure and assess purity.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or Gas Chromatography (GC).
- Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).



 Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined. The molecular weight of Nitroxoline-D4 is expected to be higher than that of Nitroxoline, corresponding to the number of deuterium atoms incorporated.

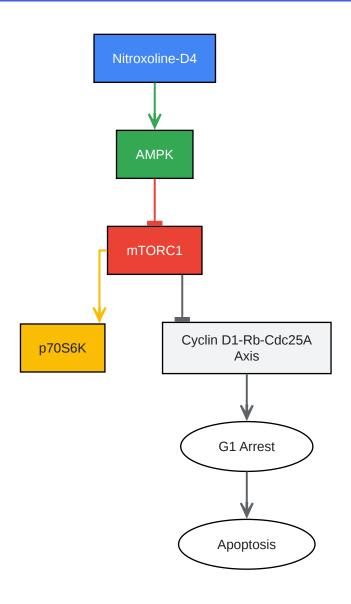
Signaling Pathways and Mechanisms of Action

Nitroxoline exerts its biological effects through multiple mechanisms, including the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

AMPK/mTOR Signaling Pathway

Nitroxoline has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[5]





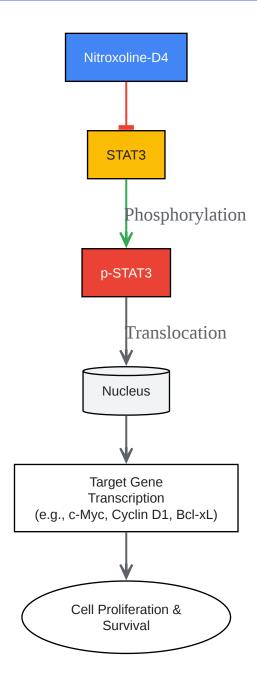
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Caption: **Nitroxoline-D4** activates AMPK, leading to mTORC1 inhibition and downstream effects on cell cycle and apoptosis.

STAT3 Signaling Pathway

Nitroxoline can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By preventing the phosphorylation of STAT3, it blocks its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival, proliferation, and drug resistance.[6]





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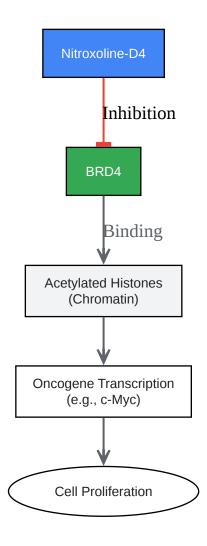
Caption: **Nitroxoline-D4** inhibits STAT3 phosphorylation, nuclear translocation, and target gene expression.

BRD4 Inhibition

Nitroxoline has been identified as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4). It competitively



binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and leading to the downregulation of oncogenes like c-Myc.[7][8]



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Caption: **Nitroxoline-D4** inhibits the binding of BRD4 to acetylated histones, downregulating oncogene transcription.

Conclusion

Nitroxoline-D4 is a valuable tool for a range of scientific investigations. This guide has provided a consolidated overview of its known physical and chemical characteristics, alongside standardized protocols for their determination. The elucidation of its parent compound's engagement with critical cellular signaling pathways further underscores its potential in drug



discovery and development. It is anticipated that this technical resource will facilitate further research into this important molecule and its therapeutic applications.

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